molecular formula C13H25NO4 B2584056 N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,3-dimethylbutanamide CAS No. 2320178-55-8

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,3-dimethylbutanamide

Cat. No.: B2584056
CAS No.: 2320178-55-8
M. Wt: 259.346
InChI Key: JEZLHRNYIAYPDS-UHFFFAOYSA-N
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Description

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,3-dimethylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxyethoxy group, an oxolan ring, and a dimethylbutanamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,3-dimethylbutanamide typically involves multiple steps, starting with the preparation of the oxolan ring and the hydroxyethoxy group. The oxolan ring can be synthesized through a cyclization reaction, while the hydroxyethoxy group is introduced via an etherification reaction. The final step involves the coupling of these intermediates with 3,3-dimethylbutanamide under controlled conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, automated reaction systems, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The oxolan ring and hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,3-dimethylbutanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group and oxolan ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N’-phenylethanediamide
  • N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide

Uniqueness

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,3-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-12(2,3)8-11(16)14-9-13(18-7-5-15)4-6-17-10-13/h15H,4-10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZLHRNYIAYPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC1(CCOC1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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